3,5-Difluoro-2-methylbenzyl chloride

Pharmaceutical Intermediate Quality Control Organic Synthesis

3,5-Difluoro-2-methylbenzyl chloride (CAS 1804418-14-1) is a specialized organofluorine building block with the molecular formula C₈H₇ClF₂ and a molecular weight of 176.59 g/mol. It belongs to the class of substituted benzyl chlorides, characterized by a reactive chloromethyl group attached to a benzene ring bearing two electron-withdrawing fluorine atoms at the 3- and 5-positions, and a methyl group at the 2-position.

Molecular Formula C8H7ClF2
Molecular Weight 176.59 g/mol
CAS No. 1804418-14-1
Cat. No. B1411368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-2-methylbenzyl chloride
CAS1804418-14-1
Molecular FormulaC8H7ClF2
Molecular Weight176.59 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1F)F)CCl
InChIInChI=1S/C8H7ClF2/c1-5-6(4-9)2-7(10)3-8(5)11/h2-3H,4H2,1H3
InChIKeyHSEAEMQJFUWSQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Difluoro-2-methylbenzyl chloride: A High-Purity Fluorinated Benzyl Halide for Demanding Pharmaceutical Synthesis


3,5-Difluoro-2-methylbenzyl chloride (CAS 1804418-14-1) is a specialized organofluorine building block with the molecular formula C₈H₇ClF₂ and a molecular weight of 176.59 g/mol . It belongs to the class of substituted benzyl chlorides, characterized by a reactive chloromethyl group attached to a benzene ring bearing two electron-withdrawing fluorine atoms at the 3- and 5-positions, and a methyl group at the 2-position . This compound is supplied as a high-purity liquid, with commercial specifications typically guaranteeing purity of NLT 98% . The unique substitution pattern imparts distinct electronic and steric properties to the molecule, making it a valuable intermediate in the construction of more complex pharmaceutical and agrochemical entities .

Workflow

Advanced pharmaceutical intermediate synthesis requiring specific fluorination and methylation patterns.

Selection

High-purity liquid reagent for SAR-driven lead optimization programs.

Use Context

Supports construction of pharmacophores needing distinct steric and electronic modulation.

Why 3,5-Difluoro-2-methylbenzyl chloride Cannot Be Substituted with Simpler Benzyl Chlorides in Advanced Synthesis


In-class substitution among benzyl chloride derivatives is fundamentally untenable due to the profound impact of the aromatic ring's substitution pattern on electronic, steric, and metabolic properties of the resulting molecules. For instance, unsubstituted benzyl chloride lacks fluorine atoms, which are critical for modulating metabolic stability, lipophilicity, and receptor binding affinity in drug candidates . Even among difluorobenzyl chlorides, the specific positions of the fluorine atoms (e.g., 2,4- vs. 3,5-) create different electron density distributions and steric environments, leading to divergent reaction kinetics and selectivity profiles [1]. 3,5-Difluoro-2-methylbenzyl chloride introduces a further layer of complexity with its 2-methyl group, which provides unique steric bulk and can influence the conformation of the derived pharmacophore. Therefore, substituting a less expensive or more readily available analog will not replicate the precise molecular architecture required for targeted activity in lead optimization programs and may lead to significant deviations in biological performance.

Target 3,5-Difluoro-2-methylbenzyl chloride
Unsubstituted Benzyl Chloride Lacks fluorine atoms; metabolic stability and receptor-binding profiles may shift significantly, failing to replicate targeted activity.
Target 3,5-Difluoro-2-methylbenzyl chloride
2,4-Difluorobenzyl Chloride Different fluorine positions alter electron density distribution and reaction kinetics; the absence of the 2-methyl group removes required steric bulk.
Target 3,5-Difluoro-2-methylbenzyl chloride
3,5-Difluorobenzyl Chloride Missing the ortho-methyl substituent; molecular conformation and biological target interactions in derived leads may not be reproduced.

Quantitative Evidence Differentiating 3,5-Difluoro-2-methylbenzyl chloride from its Closest Analogs


Verified High Purity Benchmark for Reliable Research Outcomes with 3,5-Difluoro-2-methylbenzyl chloride

The purity of 3,5-difluoro-2-methylbenzyl chloride is commercially specified as NLT 98%, providing a quantitative benchmark for researchers. This level of purity is essential for minimizing side reactions and ensuring reproducibility in multi-step syntheses . In contrast, while the purity of more common analogs like 2,4-difluorobenzyl chloride and 3-fluorobenzyl chloride is also available at ≥97-98%, the specific substitution pattern of 3,5-difluoro-2-methylbenzyl chloride makes its high-purity form a distinct and necessary reagent for certain synthetic routes. The availability of a high-purity, ISO-certified product from specialized manufacturers ensures that researchers can rely on consistent, high-quality material for their critical experiments .

Purity Benchmark
Cross-study comparable
NLT 98%
Supports batch-to-batch consistency and minimizes side reactions in multi-step synthesis.
ISO-certified supplier specification; comparable high-purity forms exist for simpler analogs.
Pharmaceutical Intermediate Quality Control Organic Synthesis

Comparative Molecular Weight and Its Influence on Pharmacokinetic Properties

The molecular weight (MW) of 3,5-difluoro-2-methylbenzyl chloride is 176.59 g/mol , which is significantly higher than the MW of common mono-fluorinated and non-methylated difluoro analogs. For example, 2-fluorobenzyl chloride (C₇H₆ClF) has a MW of 144.57 g/mol , and 2,4-difluorobenzyl chloride (C₇H₅ClF₂) has a MW of 162.56 g/mol . The increased mass of the target compound, resulting from the additional methyl and fluorine substituents, is a direct factor influencing the physicochemical properties of the final drug molecule. A higher MW within a homologous series often correlates with increased lipophilicity and potentially enhanced membrane permeability, which are critical parameters in drug absorption and distribution. While not a direct measure of potency, the 8-22% increase in MW relative to these simpler building blocks provides a quantifiable structural basis for expecting different pharmacokinetic behavior in derived active pharmaceutical ingredients (APIs) .

Molecular Weight
Cross-study comparable
176.59 g/mol (+22.1% vs. 2-fluorobenzyl chloride)
Reported mass increase may influence lipophilicity and permeability in derived molecules.
Physicochemical inference; direct ADME impact requires validation for each API.
Drug Design Pharmacokinetics Lipophilicity

Unique Steric and Electronic Modulation from the 2-Methyl Group in 3,5-Difluoro-2-methylbenzyl chloride

A key structural differentiator of 3,5-difluoro-2-methylbenzyl chloride is the presence of a methyl group ortho to the reactive chloromethyl center. This is in contrast to more common analogs like 2,4-difluorobenzyl chloride and 3,5-difluorobenzyl chloride, which lack this methyl substituent. The methyl group introduces significant steric bulk adjacent to the benzylic carbon, which can influence the conformation of the molecule upon coupling to a drug scaffold and impact the binding orientation with a biological target [1]. Furthermore, as a weak electron-donating group, the methyl group subtly modulates the electron density on the aromatic ring, further differentiating its electronic profile from that of non-methylated difluorobenzyl chlorides. This steric and electronic modulation is a key design element in structure-activity relationship (SAR) studies, and the compound's unique substitution pattern is directly reflected in the biological activity of derived molecules [1].

Steric Modulation
Class-level inference
Unique ortho-methyl group absent in 2,4- and 3,5-difluoro analogs
May support fine-tuning of molecular conformation and target interaction in SAR studies.
Impact on biological activity is context-dependent and must be verified for each scaffold.
Medicinal Chemistry SAR Steric Effects

Key Application Scenarios for 3,5-Difluoro-2-methylbenzyl chloride in Pharmaceutical R&D


Scaffold for Class IIa Histone Deacetylase (HDAC) Inhibitor Development

The 3,5-difluoro-2-methylphenyl core, which can be derived from 3,5-difluoro-2-methylbenzyl chloride, is a recognized scaffold in the development of potent Class IIa Histone Deacetylase (HDAC) inhibitors. Quantitative binding data shows that a compound containing this core, 1-(3,5-Difluoro-2-methylphenyl)-N-hydroxycyclopentane-1-carboxamide, inhibits HDAC4 with an IC50 value of 330 nM [1]. This level of potency, driven by the specific substitution pattern, validates the utility of this building block in epigenetic drug discovery programs. Researchers aiming to design selective HDAC4 inhibitors would therefore prioritize the procurement of 3,5-difluoro-2-methylbenzyl chloride as a starting material or key intermediate over simpler, non-methylated or differently fluorinated analogs, which would likely result in a significant loss of target affinity [1].

Precursor for Oxytocin Receptor Modulators

Compounds derived from the 3,5-difluoro-2-methylphenoxy moiety, which is synthetically accessible from 3,5-difluoro-2-methylbenzyl chloride, have been characterized as high-affinity ligands for the oxytocin receptor [1]. Specifically, a derivative known as BDBM50313809 demonstrates binding to this therapeutically relevant target [1]. This established biological activity underscores the importance of this specific fluorinated building block for research programs focused on oxytocin receptor modulation, a target implicated in social behavior, parturition, and various CNS disorders. For scientists in this field, sourcing the precise intermediate is essential for maintaining the integrity of the lead series and reproducing the documented structure-activity relationships [1].

Synthesis of Complex APIs and Agrochemicals Requiring Specific Fluorination Patterns

This compound is a high-value intermediate for constructing complex active pharmaceutical ingredients (APIs) and agrochemicals that demand a precise 3,5-difluoro-2-methylbenzyl moiety [1]. The unique combination of its reactive chloromethyl handle and the specific arrangement of its electron-withdrawing fluorine and steric methyl substituents allows for the controlled introduction of this pharmacologically relevant group into larger molecular architectures. This is critical in late-stage functionalization of advanced drug candidates where altering the substitution pattern is not feasible. Industrial procurement teams and research chemists will seek out this specific CAS number (1804418-14-1) to ensure they are incorporating the exact building block required to achieve the desired biological or physical properties in the final product [1].

Application
Selection Property
Validation Focus
Epigenetic probe development
3,5-difluoro-2-methylphenyl scaffold utility
Reported target engagement context (e.g., HDAC4 assay)
Oxytocin receptor studies
High-affinity ligand precursor integrity
Reproducibility of reported binding context
Complex API/agrochemical synthesis
Precise fluorination and methylation pattern
Late-stage functionalization and pharmacophore integration

Technical Documentation Hub

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